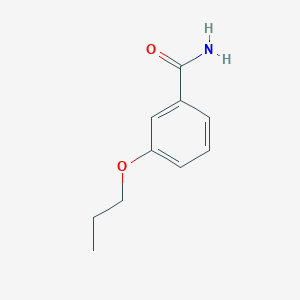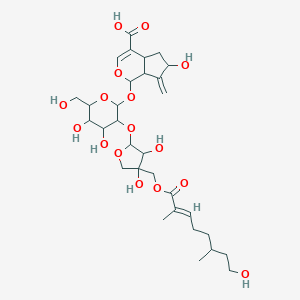![molecular formula C17H15BrO4 B222452 (2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-propenoic acid](/img/structure/B222452.png)
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-propenoic acid is an organic compound characterized by its unique structure, which includes a bromobenzyl group, a methoxyphenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-propenoic acid typically involves several steps. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then reacted with 3-methoxyphenol in the presence of a base to form the ether linkage. The final step involves the condensation of the resulting compound with acrylic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated acids or alcohols.
Scientific Research Applications
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-propenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-propenoic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The prop-2-enoic acid moiety can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
- (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
- (2E)-3-{4-[(4-iodobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
Uniqueness
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-propenoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C17H15BrO4 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-21-16-10-12(5-9-17(19)20)4-8-15(16)22-11-13-2-6-14(18)7-3-13/h2-10H,11H2,1H3,(H,19,20)/b9-5+ |
InChI Key |
JEGMIVXFOLGJBY-WEVVVXLNSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B222390.png)
![2-{[(benzoylamino)carbothioyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)


![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
